4-(Trifluoroacetyl)piperidine hydrochloride
Description
4-(Trifluoroacetyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a trifluoroacetyl (-COCF₃) substituent at the 4-position of the piperidine ring. The compound’s hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications. The trifluoroacetyl group imparts strong electron-withdrawing effects, influencing reactivity, metabolic stability, and intermolecular interactions.
Properties
IUPAC Name |
2,2,2-trifluoro-1-piperidin-4-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)5-1-3-11-4-2-5;/h5,11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKJJXHURHQPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation Method
This method involves the direct acylation of piperidine with trifluoroacetic anhydride. The reaction typically requires a base to neutralize the acid formed during the process.
- Reagents: Piperidine, Trifluoroacetic anhydride, Base (e.g., triethylamine)
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
Indirect Synthesis via Protected Piperidine
An alternative approach involves protecting the piperidine nitrogen with a group like tert-butoxycarbonyl (Boc), followed by acylation and deprotection.
- Protection: Piperidine + Boc-anhydride → N-Boc-piperidine
- Acylation: N-Boc-piperidine + Trifluoroacetic anhydride → N-Boc-4-(trifluoroacetyl)piperidine
- Deprotection: N-Boc-4-(trifluoroacetyl)piperidine → 4-(Trifluoroacetyl)piperidine
Hydrolysis of Trifluoroacetyl Derivatives
In some cases, hydrolysis of trifluoroacetyl derivatives can be used to obtain the desired compound. This method may involve the use of potassium carbonate or other bases.
Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Acylation | Simple, fewer steps | Potential for side reactions, requires careful control of conditions |
| Indirect Synthesis via Protection | Better control over reaction conditions, fewer side products | More steps involved, higher cost due to additional reagents |
| Hydrolysis of Derivatives | Can be efficient for certain derivatives | Limited applicability, may require additional purification steps |
Spectroscopic Characterization
The structural integrity of this compound can be confirmed using various spectroscopic techniques:
- 1H/13C NMR: To confirm the presence of the trifluoroacetyl group and the piperidine ring.
- IR Spectroscopy: For identifying carbonyl stretches (C=O) at ~1700–1750 cm⁻¹.
- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoroacetyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: The piperidine ring can undergo substitution reactions, where the trifluoroacetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce trifluoromethyl derivatives .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-(Trifluoroacetyl)piperidine hydrochloride serves as an important intermediate in the synthesis of more complex molecules. Its trifluoroacetyl group allows for diverse chemical reactions, including C,N-cross coupling reactions, which are essential in creating various pharmaceutical compounds and agrochemicals.
Reagent in Drug Development
The compound is utilized in the synthesis of dopamine D3 receptor antagonists, which are of interest in treating conditions like schizophrenia and Parkinson's disease. The incorporation of trifluoroacetyl groups can enhance the binding affinity and selectivity of drug candidates .
Biological Research
Enzyme Inhibition Studies
Research indicates that this compound may interact with specific enzymes or receptors, influencing their activity. This interaction is crucial for understanding potential therapeutic effects and side effects.
Pharmacological Potential
The compound exhibits notable biological activities, making it a candidate for pharmacological research. Ongoing studies aim to elucidate its full potential, focusing on binding affinities and inhibitory mechanisms against target enzymes.
Agrochemical Applications
Development of Agrochemicals
In the agrochemical industry, derivatives of this compound have been used in the production of new herbicides and pesticides. The trifluoroacetyl group increases the lipophilicity of these compounds, enhancing their efficacy and stability in agricultural applications .
Industrial Applications
Production Processes
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. Automated systems are often used to monitor reaction parameters such as temperature and pressure.
Comparative Analysis Table
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Acetylpiperidine | Acetyl group instead of trifluoroacetyl | Less reactive than 4-(Trifluoroacetyl)piperidine |
| N-Boc-piperidine | Boc protection on piperidine nitrogen | Used for protecting amines during synthesis |
| 1-(Piperidin-4-yl)-2,2-difluoroethan-1-one | Difluoromethyl instead of trifluoromethyl | Different fluorination pattern affecting reactivity |
Case Studies
- Dopamine D3 Receptor Antagonists : Research has shown that derivatives incorporating the trifluoroacetyl group exhibit enhanced affinity for dopamine receptors, indicating potential therapeutic applications in neuropharmacology.
- Agrochemical Development : Several studies have documented the successful integration of this compound into new formulations for herbicides, demonstrating improved effectiveness compared to traditional compounds.
- Synthetic Methodologies : Innovative synthetic routes have been developed that utilize this compound as a key building block for generating complex piperidine derivatives with diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(Trifluoroacetyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Electron-withdrawing capacity : The trifluoroacetyl group (-COCF₃) surpasses trifluoromethyl (-CF₃) and acetyl (-COCH₃) in electronegativity, enhancing resonance stabilization and acidity of adjacent protons .
- Lipophilicity : Trifluoroacetyl derivatives exhibit higher logP values than nitro- or phenyl-substituted analogs, favoring membrane permeability in drug design .
- Synthetic versatility : Compounds like 4-(Trifluoromethyl)piperidine hydrochloride () are synthesized via direct alkylation, while trifluoroacetyl analogs may require acyl chloride intermediates (e.g., ethyl 2-chloro-2-oxoacetate in ) .
Pharmacological and Chemical Behavior
Bioactivity
- Trifluoroacetyl derivatives: Commonly used in Retinol Binding Protein 4 (RBP4) antagonists () due to their ability to disrupt protein-ligand interactions via strong dipole moments .
- Nitrophenyl analogs (): The nitro group (-NO₂) facilitates hydrogen bonding with biological targets but may introduce mutagenic risks .
- Triazole-containing piperidines (): Exhibit antiviral and antimicrobial activity, leveraging heterocyclic π-stacking interactions absent in trifluoroacetyl derivatives .
Biological Activity
4-(Trifluoroacetyl)piperidine hydrochloride is a compound of increasing interest in pharmacological research due to its notable biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with a trifluoroacetyl group. This structure contributes to its unique chemical reactivity and biological properties.
- Chemical Formula : CHClFN
- Molecular Weight : 201.59 g/mol
- CAS Number : 1372103-92-8
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in microbial metabolism, which may contribute to its antimicrobial properties.
- Receptor Modulation : It can bind to certain receptors, potentially modulating biological pathways associated with inflammation and infection.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial effects against various pathogens, including Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, making it relevant in the treatment of inflammatory diseases.
- Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
Antimicrobial Studies
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Cytotoxicity Assays
In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The findings suggested that the compound induced apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(trifluoroacetyl)piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves trifluoroacetylation of piperidine derivatives under anhydrous conditions. A common approach is to react piperidine with trifluoroacetic anhydride in dichloromethane (DCM) at 0–5°C, followed by HCl gas saturation to precipitate the hydrochloride salt . Critical parameters include temperature control (to avoid side reactions like ring-opening) and stoichiometric ratios. Purification via recrystallization from ethanol/ether mixtures improves yield (reported 70–85% in analogous piperidine derivatives) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm the presence of the trifluoroacetyl group (δ 160–165 ppm in NMR) and piperidine ring protons (δ 1.5–3.5 ppm in NMR) .
- HPLC-MS : Detect impurities (<1% w/w) using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant) .
- Spill management : Neutralize with sodium bicarbonate and absorb with inert material .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and strong bases .
Advanced Research Questions
Q. How does the trifluoroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing trifluoroacetyl group increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Kinetic studies in analogous compounds (e.g., 4-acetylpiperidine derivatives) show a 3–5× rate enhancement compared to non-acylated analogs. Monitor reactivity via NMR or LC-MS to track intermediate formation .
Q. What computational methods can predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA receptors (common for piperidine derivatives).
- QM/MM simulations : Assess electronic effects of the trifluoroacetyl group on binding energy (e.g., charge distribution via DFT calculations at the B3LYP/6-31G* level) .
- Free-energy perturbation (FEP) : Quantify relative binding affinities compared to acetyl or methyl analogs .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Systematic approaches include:
- Solubility screening : Test in 10+ solvents (e.g., DMSO, water, ethanol) at 25°C and 40°C .
- XRPD : Identify crystalline vs. amorphous phases affecting solubility .
- Karl Fischer titration : Quantify water content (<0.1% recommended for reproducibility) .
Q. What strategies optimize its stability in aqueous solutions for pharmacological assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
